beta-SANTALOL

Overview

Description

Beta-Santalol: is an organic compound classified as a sesquiterpene. It is a significant component of sandalwood oil, comprising about 20% of the oil, with alpha-santalol being the major component . Sandalwood oil is extracted from the heartwood of the Santalum album tree and is highly valued for its fragrance and medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Santalol can be synthesized through various methods. One notable method involves the use of a dienol compound as a starting material. The process includes several steps, such as cyclization and fragmentation reactions, often catalyzed by copper . Another method involves the biosynthesis of santalenes and santalols using engineered strains of Saccharomyces cerevisiae. This method employs synthetic biology strategies to construct biosynthetic pathways, resulting in the production of this compound through fermentation .

Industrial Production Methods: : Industrial production of this compound often involves the steam distillation of sandalwood heartwood. due to sustainability concerns, alternative methods such as fermentation using Rhodobacter sphaeroides have been developed. This method allows for the production of this compound without the need for sandalwood trees .

Chemical Reactions Analysis

Types of Reactions: : Beta-Santalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

Oxidation: Oxidation of this compound typically results in the formation of santalone.

Reduction: Reduction reactions yield saturated alcohols.

Substitution: Substitution reactions produce halogenated derivatives of this compound.

Scientific Research Applications

Beta-Santalol has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various fragrance compounds.

Mechanism of Action

The mechanism of action of beta-santalol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. This compound has been shown to inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Beta-Santalol is often compared with other sesquiterpenes such as alpha-santalol, alpha-santalene, and beta-santalene. While alpha-santalol is more abundant in sandalwood oil, this compound is unique due to its distinct fragrance and higher stability. Other similar compounds include alpha-bergamotene and beta-farnesene, which share structural similarities but differ in their biological activities and applications .

Biological Activity

Beta-santalol, a sesquiterpenoid derived from sandalwood oil, has garnered attention for its diverse biological activities. This article provides an in-depth look at the compound's mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

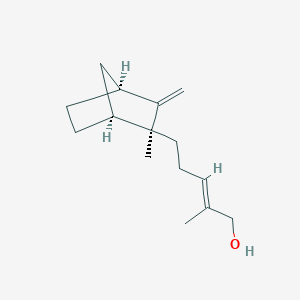

Chemical Structure and Properties

This compound is one of the primary constituents of sandalwood oil, alongside alpha-santalol. Its chemical structure is characterized by a bicyclic framework that contributes to its unique properties and biological effects. The molecular formula is C15H24O, and it exists as a colorless to pale yellow liquid with a characteristic woody aroma.

This compound exhibits various biological activities through multiple mechanisms:

- Neuroprotection : Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. It activates cellular pathways that enhance proteostasis and reduce oxidative stress by modulating the SKN-1/Nrf2 signaling pathway .

- Cancer Chemoprevention : Research indicates that this compound can suppress tumor growth in prostate cancer models. In a study involving genetically engineered mice, this compound treatment led to a significant reduction in tumor incidence compared to controls . The average wet weight of the prostate gland was reduced by approximately 52.9% in treated mice.

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for topical applications in treating skin infections .

In Vitro Studies

In vitro studies have highlighted the efficacy of this compound in various biological contexts:

- Amyloid Aggregation Inhibition : this compound was shown to synergize with alpha-santalol to reduce wild-type and mutant transthyretin (TTR) aggregates in Caenorhabditis elegans models. This interaction not only stabilized TTR but also extended the lifespan and healthspan of these organisms by activating autophagic processes .

- Cancer Cell Lines : In cultured human prostate cancer cells, this compound induced apoptosis and inhibited cell proliferation. The compound's ability to modulate apoptotic pathways was confirmed through flow cytometry analyses .

Case Studies

Several case studies further elucidate the clinical relevance of this compound:

- Prostate Cancer Prevention : A study involving mice demonstrated that treatment with this compound significantly reduced the incidence of visible tumors and preserved normal tissue architecture during cancer progression .

- Neurodegenerative Disease Models : In C. elegans models for Alzheimer's disease, this compound was effective in delaying aging and reducing amyloid-beta toxicity through specific gene regulation .

Data Tables

The following table summarizes key findings from various studies on this compound:

Properties

CAS No. |

77-42-9 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3 |

InChI Key |

OJYKYCDSGQGTRJ-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

Isomeric SMILES |

C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

Color/Form |

PALE YELLOW, SOMEWHAT VISCID LIQ |

density |

0.965-0.980, 25 °C/25 °C |

melting_point |

25 °C <25°C |

Key on ui other cas no. |

11031-45-1 77-42-9 |

physical_description |

Liquid Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. |

Pictograms |

Irritant |

solubility |

VERY SLIGHTLY SOL IN WATER; SOL IN 5 VOL 70% ALCOHOL SOL IN FIXED OILS; INSOL IN GLYCERIN |

Synonyms |

(2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol; 2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol; [1S-[1α,2α(Z),4α]]-2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol; β-Santalol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.